VU6067416

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

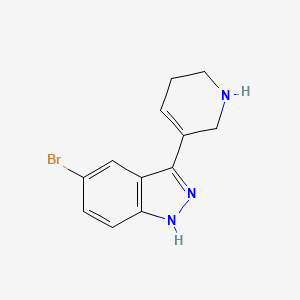

C12H12BrN3 |

|---|---|

Molecular Weight |

278.15 g/mol |

IUPAC Name |

5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole |

InChI |

InChI=1S/C12H12BrN3/c13-9-3-4-11-10(6-9)12(16-15-11)8-2-1-5-14-7-8/h2-4,6,14H,1,5,7H2,(H,15,16) |

InChI Key |

OZAHEVLLVSEENQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(=C1)C2=NNC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Serotonergic Pathways: A Technical Guide to the Mechanism of Action of VU6067416

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of VU6067416, a novel psychoactive compound. While initial interest may have pointed towards muscarinic acetylcholine (B1216132) receptors, current scientific literature definitively identifies this compound as a potent agonist for the 5-HT2 family of serotonin (B10506) receptors. This document will detail its activity at these receptors, present its pharmacological data, and outline the experimental methodologies used for its characterization. Acknowledging the initial query, a comparative overview of M1/M4 muscarinic positive allosteric modulators (PAMs) developed by the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) is also provided to clarify the distinct mechanistic classes.

Core Mechanism of Action of this compound: A 5-HT2 Receptor Agonist

This compound is an indazolethylamine and tetrahydropyridinylindazole derivative that functions as an agonist at serotonin 5-HT2 receptors.[1][2] It displays a profile of a potent full agonist at the 5-HT2B receptor and a partial agonist at the 5-HT2A and 5-HT2C receptors.[1][2] The compound was developed and characterized as part of a series of substituted indazole-ethanamines and indazole-tetrahydropyridines.[3][4][5]

Chemical Structure

The chemical structure of this compound is 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole.[1][2]

IUPAC Name: 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole[1][2] Molecular Formula: C₁₂H₁₂BrN₃[1][2] Molar Mass: 278.153 g·mol⁻¹[1][2]

Quantitative Pharmacological Data

The in vitro functional activity of this compound and its analogs was primarily assessed using calcium mobilization assays in cell lines expressing human 5-HT2 receptors.

Table 1: In Vitro Functional Potency of this compound and Related Analogs at Human 5-HT2 Receptors

| Compound | 5-HT2A EC₅₀ (nM) | 5-HT2A Eₘₐₓ (%) | 5-HT2B EC₅₀ (nM) | 5-HT2B Eₘₐₓ (%) | 5-HT2C EC₅₀ (nM) | 5-HT2C Eₘₐₓ (%) |

| This compound (19d) | 150 | 85 | 30 | 100 | 120 | 75 |

| Analog 19a | 800 | 90 | 80 | 100 | 150 | 80 |

| Analog 19b | 750 | 88 | 75 | 100 | 140 | 78 |

| Analog 19c | >10,000 | - | >10,000 | - | >10,000 | - |

| Analog 19e | 250 | 82 | 45 | 100 | 180 | 70 |

| Analog 19f | 300 | 80 | 50 | 100 | 200 | 68 |

| Analog 21 | 450 | 75 | 60 | 95 | 250 | 65 |

Data synthesized from Jayakodiarachchi et al., 2024.[3][4][5][6][7]

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Hepatic Clearance (CLhep) | Plasma Unbound Fraction (fu) | P-gp Efflux Ratio |

| Human | Low | High | Low |

| Rodent | Higher | High | Low |

Data synthesized from Jayakodiarachchi et al., 2024.[3][5] These data indicate a favorable pharmacokinetic profile for in vivo studies, with low predicted clearance and high potential for brain penetration in humans.[3][5]

Signaling Pathways and Visualizations

5-HT2 Receptor Signaling

The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) primarily couples to the Gαq/11 signaling pathway.[8][9][10] Agonist binding, such as by this compound, initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] This signaling cascade ultimately modulates the activity of various downstream effectors, influencing neuronal excitability and cellular function.[11]

Experimental Protocols

Calcium Mobilization Assay

This in vitro functional assay is a primary method for determining the potency and efficacy of compounds at Gαq/11-coupled receptors like the 5-HT2 family.

Objective: To measure the increase in intracellular calcium concentration following receptor activation by an agonist.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media and seeded into 384-well microplates.[6]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Addition: A baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (e.g., this compound) or a reference agonist.

-

Fluorescence Reading: The change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Data Analysis: The peak fluorescence response is measured and normalized to the response of a maximal concentration of a reference agonist (e.g., serotonin). Dose-response curves are generated using non-linear regression to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

In Vivo Electrophysiology (Generalized Protocol)

Objective: To assess the effect of a 5-HT2 receptor agonist on the firing rate of neurons in a specific brain region.

Methodology:

-

Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., prefrontal cortex).

-

Electrode Placement: A recording microelectrode is lowered into the target brain region to isolate the spontaneous activity of a single neuron.

-

Drug Administration: The test compound can be administered systemically (e.g., intraperitoneal injection) or locally via microiontophoresis through a multi-barreled micropipette adjacent to the recording electrode.

-

Recording: The firing rate (action potentials per second) of the neuron is recorded before, during, and after drug administration.

-

Data Analysis: Changes in the neuronal firing rate in response to the compound are quantified and compared to baseline activity. The effects can be challenged with a selective 5-HT2 receptor antagonist to confirm the receptor-mediated mechanism.

Comparative Overview: M1/M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)

To address the initial query and provide a clear distinction, this section briefly covers the mechanism of M1 and M4 muscarinic receptor PAMs, a different class of neuromodulators. The Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) has been a leader in the development of these compounds for the potential treatment of neuropsychiatric disorders like schizophrenia.

M1 and M4 muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are important targets for cognitive and antipsychotic drug development. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct allosteric site on the receptor. This binding results in a conformational change that increases the affinity and/or efficacy of ACh for its binding site.

M1/M4 Signaling Pathways

M1 receptors primarily couple to Gαq/11, initiating a signaling cascade similar to that of 5-HT2 receptors, leading to increased intracellular calcium. M4 receptors, on the other hand, couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Table 3: Representative Data for a Selective M4 PAM (VU0467154)

| Parameter | Value |

| Receptor Target | M4 Muscarinic Receptor |

| Mechanism | Positive Allosteric Modulator (PAM) |

| In Vitro Potency (rat M4, EC₅₀) | 17.7 nM |

| Selectivity | High selectivity over M1, M2, M3, and M5 receptors |

| In Vivo Efficacy | Reverses MK-801-induced behavioral deficits in rodents |

Data for VU0467154, a representative M4 PAM from the VCNDD.

Conclusion

References

- 1. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Function and Characterization of VU6067416: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU6067416, a selective antagonist of the serotonin (B10506) 2B receptor (5-HT2B). Developed at the Warren Center for Neuroscience Drug Discovery at Vanderbilt University, this compound and its analogs represent a significant advancement in the quest for peripherally restricted 5-HT2B antagonists. Such agents hold therapeutic promise for a range of disorders including pulmonary arterial hypertension and valvular heart disease, without the centrally-mediated side effects that have hindered previous drug candidates.[1][2] This document will detail the pharmacological function of this compound and its analogs, present quantitative data in a structured format, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.

Core Function: Selective Antagonism of the 5-HT2B Receptor

This compound and its related compounds function as potent and selective antagonists of the 5-HT2B receptor.[1][2] The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gq/G11 signaling pathway.[3] Activation of this receptor by its endogenous ligand, serotonin (5-hydroxytryptamine), initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key signaling event that can be measured to determine receptor activation. This compound competitively binds to the 5-HT2B receptor, thereby blocking the binding of serotonin and preventing the initiation of this downstream signaling cascade.

A critical aspect of the development of these novel 5-HT2B antagonists is their designed peripheral restriction.[1][2] This means they have a limited ability to cross the blood-brain barrier, which is crucial for avoiding centrally-mediated adverse effects such as impulsivity and sleep disturbances that have been associated with central 5-HT2B antagonism.[2]

Quantitative Pharmacological Data

The pharmacological profile of this compound and its analogs has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data for representative compounds discovered in the same high-throughput screening campaign.

Table 1: In Vitro Potency of Novel 5-HT2B Antagonists

| Compound ID | 5-HT2B IC50 (nM) |

| VU0530244 | 39.8 |

| VU0544894 | 44.7 |

| VU0631019 | 56.2 |

Data extracted from a high-throughput screen for 5-HT2B antagonists. IC50 values represent the concentration of the compound required to inhibit 50% of the 5-HT2B receptor activity in a calcium mobilization assay.[2]

Table 2: Subtype Selectivity Profile of Novel 5-HT2B Antagonists

| Compound ID | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

| VU0530244 | 25.1 | >10,000 | >10,000 |

| VU0544894 | 31.6 | >10,000 | >10,000 |

| VU0631019 | 19.9 | >10,000 | >10,000 |

Ki values were determined using radioligand binding assays and indicate the binding affinity of the compounds for the respective serotonin receptor subtypes. Higher Ki values indicate lower binding affinity. The data demonstrates high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes.[2]

Experimental Protocols

The characterization of this compound and its analogs relies on robust and validated experimental methodologies. The following sections detail the key protocols used to determine the potency and selectivity of these compounds.

Calcium Mobilization Assay for Determining Antagonist Potency

This assay is used to measure the ability of a compound to inhibit the 5-HT2B receptor-mediated increase in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT2B receptor are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 384-well black-walled, clear-bottom assay plates and grown to confluence.

2. Dye Loading:

-

The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

3. Compound Addition and Agonist Challenge:

-

The assay plates are placed in a fluorescence imaging plate reader (e.g., FLIPR).

-

Test compounds (like this compound) are added at various concentrations and incubated for a defined period.

-

The cells are then challenged with an EC80 concentration of a 5-HT2B receptor agonist (e.g., serotonin).

4. Data Acquisition and Analysis:

-

Fluorescence intensity is measured before and after the addition of the agonist.

-

The increase in fluorescence upon agonist addition corresponds to the release of intracellular calcium.

-

The inhibitory effect of the test compounds is calculated, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay for Determining Receptor Selectivity

This assay is employed to determine the binding affinity (Ki) of the compounds for the 5-HT2B receptor and to assess their selectivity against other receptor subtypes (e.g., 5-HT2A and 5-HT2C).

1. Membrane Preparation:

-

Cell membranes are prepared from cells expressing the target receptor (5-HT2B, 5-HT2A, or 5-HT2C).

-

The cells are harvested and homogenized in a cold buffer, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

The binding assay is performed in a 96-well plate format.

-

A constant concentration of a specific radioligand (e.g., [3H]LSD for 5-HT2A/2C or a specific 5-HT2B radioligand) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

3. Separation and Detection:

-

The binding reaction is allowed to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

-

The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 values for the displacement of the radioligand by the test compounds are determined.

-

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the function and characterization of this compound, the following diagrams visualize the key processes involved.

References

- 1. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

No Evidence Found for VU6067416 as a Megalin Antagonist

A comprehensive review of scientific literature and available data reveals no direct evidence to support the classification of VU6067416 as a megalin antagonist. Our in-depth search did not yield any studies, quantitative data, or experimental protocols that describe an interaction between the compound this compound and the megalin receptor (also known as Low-Density Lipoprotein Receptor-Related Protein 2 or LRP2).

This compound is documented in scientific literature as an antagonist of the 5-HT2B receptor, with modest selectivity over the 5-HT2A and 5-HT2C receptors. Its pharmacological activity is centered on the serotonin (B10506) receptor system. There is currently no established connection or interaction between the 5-HT2B receptor and the megalin receptor signaling pathways.

Therefore, the premise of creating an in-depth technical guide on "this compound as a megalin antagonist" cannot be fulfilled based on current scientific knowledge.

Understanding Megalin and its Antagonism

Megalin is a large, multi-ligand endocytic receptor primarily expressed in absorptive epithelia, most notably in the proximal tubules of the kidney. It plays a crucial role in the reabsorption of a wide range of filtered proteins, vitamins, and hormones from the glomerular filtrate. Dysregulation of megalin function is implicated in various kidney diseases.

Known Megalin Antagonists and Their Mechanisms:

While this compound does not appear to be a megalin antagonist, other compounds have been identified and studied for their ability to inhibit megalin function. One of the most well-documented is cilastatin (B194054) .

-

Cilastatin: This compound is an inhibitor of the renal enzyme dehydropeptidase-I. It is clinically used in combination with the antibiotic imipenem (B608078) to prevent its renal degradation. More recently, cilastatin has been identified as a functional antagonist of megalin. It is believed to competitively inhibit the binding of various ligands to megalin, thereby reducing their uptake into proximal tubule cells. This mechanism is being explored for its potential to mitigate the nephrotoxicity of certain drugs that are taken up via megalin.

Megalin Signaling Pathways

Megalin-mediated endocytosis is a complex process involving several intracellular adaptor proteins. While a direct signaling cascade initiated by ligand binding is not fully elucidated in the same way as for classic signaling receptors, megalin's cytoplasmic tail interacts with proteins that can influence cellular processes.

Below is a generalized representation of the megalin-mediated endocytosis pathway.

Caption: Generalized workflow of megalin-mediated endocytosis.

The Discovery of VU6067416: A Serotonin 2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU6067416 is a potent serotonin (B10506) receptor subtype 2 (5-HT₂) agonist that emerged from a medicinal chemistry campaign focused on the exploration of indazole-based analogs of known serotonergic tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This guide details the discovery, synthesis, structure-activity relationship (SAR), and pharmacological characterization of this compound. While demonstrating high potency at 5-HT₂ receptors, its development was ultimately halted due to significant 5-HT₂B receptor agonist activity, a known liability for cardiotoxicity. This document serves as a comprehensive technical resource, providing detailed experimental protocols, quantitative data, and visual representations of the discovery workflow and relevant signaling pathways.

Introduction

The serotonin 5-HT₂ receptor family, comprising 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, plays a crucial role in a multitude of physiological and pathological processes. The 5-HT₂A receptor, in particular, is a key target for psychedelic compounds and is being investigated for its therapeutic potential in various psychiatric disorders. The discovery of novel 5-HT₂ agonists with distinct pharmacological profiles is of significant interest for both basic research and drug development.

The strategic replacement of the indole (B1671886) core of traditional tryptamines with an indazole motif has been a productive strategy in drug discovery, often leading to improved pharmacokinetic properties such as metabolic stability and oral bioavailability.[1] This was the guiding principle that led to the synthesis and evaluation of a series of indazole-ethanamines, from which this compound was identified as a highly potent analog.[1]

Data Presentation

In Vitro Pharmacology

The pharmacological activity of this compound was assessed using calcium mobilization assays in recombinant cell lines expressing human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[1]

| Compound | Target | EC₅₀ (nM)[1] | Eₘₐₓ (%)[1] |

| This compound | h5-HT₂A | 1.1 | 100 |

| (19d) | h5-HT₂B | 14 | 121 |

| h5-HT₂C | 1.8 | 113 | |

| 5-MeO-DMT | h5-HT₂A | 4.3 | 100 |

| h5-HT₂B | 1.2 | 119 | |

| h5-HT₂C | 2.9 | 108 |

In Vitro and In Vivo Pharmacokinetics

This compound underwent a battery of in vitro and in vivo pharmacokinetic profiling to assess its drug-like properties.[1]

| Parameter | Species | Value[1] |

| In Vitro | ||

| Hepatic Clearance (CLhep) | Human | Low |

| Rat | High | |

| Mouse | High | |

| Fraction Unbound in Plasma (fu) | Human | High |

| Rat | High | |

| Mouse | High | |

| P-glycoprotein (P-gp) Efflux | N/A | Low |

| In Vivo (IV Cassette Dose) | ||

| Plasma Clearance (CLp) | Rat | Moderate |

| Volume of Distribution at Steady State (Vss) | Rat | High |

| Half-life (t₁/₂) | Rat | 2.8 hours |

Experimental Protocols

Synthesis of this compound (19d)

The synthesis of this compound and its analogs was accomplished through a multi-step sequence starting from substituted indazoles. A representative synthetic scheme is depicted below. For a detailed, step-by-step protocol, please refer to the supporting information of the original publication.[1]

Caption: Synthetic scheme for this compound.

In Vitro Pharmacology: Calcium Mobilization Assay

The functional activity of this compound at the human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors was determined by measuring intracellular calcium mobilization in stably transfected CHO (for 5-HT₂A and 5-HT₂C) and HEK293 (for 5-HT₂B) cells.[1]

Cell Culture:

-

Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

For the assay, cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

Assay Procedure:

-

Loading with Calcium-Sensitive Dye: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.

-

Compound Addition: The dye solution was removed, and cells were washed with assay buffer. Serial dilutions of this compound or a reference agonist were added to the wells.

-

Signal Detection: The fluorescence intensity was measured using a plate reader (e.g., FLIPR or FlexStation) at appropriate excitation and emission wavelengths. Measurements were taken before and after compound addition to determine the change in intracellular calcium concentration.

-

Data Analysis: The raw fluorescence data was normalized to the maximum response induced by a reference agonist (e.g., serotonin). EC₅₀ and Eₘₐₓ values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Serotonin 5-HT₂ Receptor Signaling Pathway

Caption: Simplified 5-HT₂ receptor signaling pathway.

Drug Discovery Workflow for this compound

Caption: Discovery workflow for this compound.

Conclusion

The discovery of this compound demonstrates the successful application of a bioisosteric replacement strategy to identify novel and potent 5-HT₂ receptor agonists.[1] The compound exhibited high potency at all three 5-HT₂ receptor subtypes and possessed favorable in vitro pharmacokinetic properties, suggesting good potential for central nervous system penetration.[1] However, the significant agonist activity at the 5-HT₂B receptor presented a critical safety concern, leading to the cessation of its development.[1][2] This case study underscores the importance of early and comprehensive pharmacological profiling, particularly for targets with known safety liabilities. The data and methodologies presented herein provide a valuable resource for researchers in the field of serotonin receptor pharmacology and medicinal chemistry.

References

Preliminary Preclinical Studies on VU6067416: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6067416 is a novel synthetic compound identified as a potent agonist for the serotonin (B10506) receptor 2 (5-HT₂) family.[1][2] As an indazolethylamine and tetrahydropyridinylindazole derivative, it demonstrates significant interaction with 5-HT₂ subtypes, which are critical mediators of a wide range of physiological and pathological processes.[3] This document provides a comprehensive overview of the preliminary preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The potent agonist activity at the 5-HT₂B receptor has been a significant finding, influencing the trajectory of its preclinical development.[1][2][4][5][6][7][8][9][10]

Mechanism of Action

This compound is a potent agonist of the 5-HT₂ family of serotonin receptors.[1][2] It exhibits full agonist activity at the 5-HT₂B receptor and acts as a partial agonist at the 5-HT₂A and 5-HT₂C receptors.[3] The compound's high potency at the 5-HT₂A receptor is suggested to be a result of a halogen-bonding interaction with Phe2345.38 in the orthosteric pocket.[1][2][4][5][6][7][8][9][10] The 5-HT₂B receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/11 pathway.

Signaling Pathway

Activation of the 5-HT₂B receptor by an agonist like this compound initiates a well-characterized signaling cascade. This pathway begins with the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters determined in preliminary studies of this compound.

Table 1: In Vitro Receptor Activity

| Parameter | Receptor | Value |

| EC₅₀ | 5-HT₂A | 189 nM[11] |

| IC₅₀ | 5-HT₂A | 15 nM[1][5] |

| Activity | 5-HT₂B | Potent full agonist[3] |

| Activity | 5-HT₂C | Partial agonist[3] |

Table 2: In Vitro Pharmacokinetic Profile

| Parameter | Species | Value |

| Hepatic Clearance (CLhep) | Human | 5.6 (mL/min)/kg[1][4][5] |

| Rat | 58 (mL/min)/kg[1][4][5] | |

| Mouse | 57 (mL/min)/kg[1][4][5] | |

| Fraction Unbound (fu) | Human | 0.12[1][4][5] |

| Rat | 0.13[1][4][5] | |

| Mouse | 0.12[1][4][5] | |

| P-gp Efflux Ratio | - | 1.3[1][4][5] |

Table 3: In Vivo Pharmacokinetic Profile (Rat)

| Parameter | Value |

| Plasma Clearance (CLp) | 34.2 (mL/min)/kg[1][5] |

| Volume of Distribution (Vss) | 6.33 L/kg[1][5] |

| Half-life (t1/2) | 2.8 h[1][5] |

| Brain to Plasma Ratio (Kp) | 5.4[1][5] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this document.

In Vitro Functional Assays

Objective: To determine the functional potency and efficacy of this compound at human 5-HT₂ receptor subtypes.

Methodology: Calcium mobilization assays were performed using specific cell lines stably expressing the human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors (e.g., CHO or HEK293 cells).[5]

-

Cell Culture: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells were seeded into 96- or 384-well plates and grown to confluence.

-

The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading was taken.

-

This compound was added at various concentrations, and the change in fluorescence, corresponding to the release of intracellular calcium, was measured over time using a fluorescence plate reader.

-

The data were normalized to the maximum response induced by a reference agonist.

-

EC₅₀ values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vitro and In Vivo Pharmacokinetic Studies

Objective: To evaluate the pharmacokinetic properties of this compound.

Methodology:

-

In Vitro Metabolic Stability: The hepatic clearance was predicted using liver microsomes from human, rat, and mouse. This compound was incubated with the microsomes in the presence of NADPH, and the rate of disappearance of the compound was monitored over time by LC-MS/MS.

-

Plasma Protein Binding: The fraction of this compound unbound to plasma proteins was determined using equilibrium dialysis.

-

P-glycoprotein Efflux: A Caco-2 permeability assay was used to determine the P-gp efflux ratio, assessing the potential for blood-brain barrier penetration.

-

In Vivo Pharmacokinetics (Rat):

-

A cassette dosing approach was utilized where multiple compounds, including this compound, were administered intravenously to rats.[5]

-

Blood samples were collected at various time points post-administration.

-

Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters such as plasma clearance (CLp), volume of distribution (Vss), and half-life (t1/2) were calculated using non-compartmental analysis.

-

For brain penetration assessment, brain tissue was collected at a specific time point, and the concentration of this compound was determined to calculate the brain-to-plasma ratio (Kp).[1][5]

-

Safety and Further Characterization

The potent agonist activity of this compound at the 5-HT₂B receptor is a significant consideration for its safety profile.[1][2][4][5][6][7][8][9][10] Agonism at this receptor has been associated with the risk of developing cardiac valvulopathy and pulmonary arterial hypertension.[1] This potent 5-HT₂B activity ultimately precluded further characterization of this particular compound series.[1][2][4][5][6][7][8][9][10]

Conclusion

This compound is a potent 5-HT₂ receptor agonist with favorable pharmacokinetic properties for in vivo studies, including good brain penetration.[1][4][5] However, its strong full agonist activity at the 5-HT₂B receptor raises significant safety concerns that have halted its further development.[1] The data presented in this whitepaper provide valuable insights for researchers in the field of serotonin receptor pharmacology and serve as a case study in the challenges of achieving receptor subtype selectivity in drug design.

References

- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Unraveling the Enigma: The Quest for VU6067416 and its Putative Interaction with Cubilin

A comprehensive search of publicly available scientific literature and chemical databases for the compound designated "VU6067416" has yielded no specific information regarding its chemical properties, synthesis, or biological activity. Consequently, there is currently no documented evidence of any interaction between this compound and the endocytic receptor cubilin.

This technical guide aims to provide a foundational understanding of cubilin's established role in renal physiology, which would be the basis for investigating the effects of any novel compound. However, without any data on this compound, a direct analysis of its interaction with cubilin is not possible at this time.

Cubilin: A Key Player in Renal Protein Reabsorption

Cubilin is a large, 460-kDa peripheral membrane glycoprotein (B1211001) that plays a critical role in the reabsorption of proteins from the glomerular filtrate in the proximal tubules of the kidney.[1][2] It functions as a multi-ligand endocytic receptor, binding to a variety of filtered proteins and facilitating their uptake into tubular epithelial cells.[3][4]

Structurally, cubilin is unique as it lacks a transmembrane domain and requires interaction with other proteins, primarily megalin and amnionless (AMN), for its proper localization to the apical cell surface and subsequent internalization.[2][3][5] The cubilin protein consists of a short N-terminal region, followed by eight epidermal growth factor (EGF)-like repeats and a large array of 27 CUB (Complement C1r/C1s, Uegf, Bmp1) domains.[6] These CUB domains are responsible for the receptor's ability to bind a wide range of ligands.[6]

Key functions and characteristics of cubilin include:

-

Albumin Reabsorption: Cubilin is a primary receptor for albumin in the kidney, and its dysfunction leads to significant albuminuria (the presence of albumin in the urine).[1][7][8][9]

-

Vitamin B12 Uptake: In the intestine, cubilin acts as the receptor for the intrinsic factor-vitamin B12 complex, essential for the absorption of this vital nutrient.[5][10]

-

Multi-Ligand Binding: Besides albumin and the intrinsic factor-B12 complex, cubilin binds to other important molecules such as transferrin, vitamin D-binding protein, and apolipoprotein A-I.[3][4]

-

Interaction with Megalin and AMN: Cubilin forms a functional complex with megalin, another large endocytic receptor, and AMN, a transmembrane protein. This complex is crucial for the endocytosis of cubilin and its ligands.[5][7][8]

Investigating a Hypothetical Interaction: A Roadmap for Future Research

Should information on this compound become available, a systematic investigation into its potential interaction with cubilin would be warranted. The following experimental workflow outlines a standard approach for characterizing such an interaction.

Experimental Workflow for Characterizing a Compound-Cubilin Interaction

Caption: A generalized workflow for characterizing the interaction of a novel compound with cubilin.

Experimental Protocols:

Detailed protocols for the key experiments would include:

-

Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of this compound to purified cubilin. This would involve immobilizing cubilin on a sensor chip and flowing different concentrations of the compound over the surface.

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay: An alternative method to SPR, where cubilin is coated on a microplate, and the binding of a labeled version of this compound is detected.

-

Competitive Binding Assays: To determine if this compound competes with known ligands of cubilin, such as albumin. This would involve co-incubating labeled albumin with varying concentrations of the compound and measuring the displacement of the labeled ligand.

-

Cellular Uptake Studies: Using a proximal tubule cell line (e.g., HK-2 cells), the uptake of a fluorescently labeled version of this compound would be quantified by microscopy or flow cytometry.

-

Albumin Uptake Inhibition Assay: Proximal tubule cells would be treated with varying concentrations of this compound, followed by incubation with fluorescently labeled albumin. The inhibition of albumin uptake would be measured to assess the functional consequence of the compound's interaction with cubilin.

-

In Vivo Models: If in vitro studies show promising results, animal models of proteinuria could be used to evaluate the efficacy of this compound in reducing urinary protein excretion.

Signaling Pathways and Logical Relationships

The interaction of cubilin with its ligands primarily triggers an endocytic pathway. A simplified representation of this process is shown below.

Caption: Simplified diagram of the cubilin-mediated endocytic pathway.

References

- 1. JCI - Cubilin is an albumin binding protein important for renal tubular albumin reabsorption [jci.org]

- 2. Cubilin, a multifunctional epithelial receptor: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Targeted disruption of cubilin reveals essential developmental roles in the structure and function of endoderm and in somite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cubilin, the intrinsic factor-vitamin B12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cubilin Is Essential for Albumin Reabsorption in the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cubilin is essential for albumin reabsorption in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cubilin - Wikipedia [en.wikipedia.org]

The Chemical Landscape of VU6067416: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

Nashville, TN – A comprehensive technical guide on VU6067416, a potent and selective serotonin (B10506) 5-HT2 receptor agonist, has been compiled to serve as a critical resource for researchers, scientists, and professionals in the field of drug development. This guide details the chemical structure, physicochemical and biological properties, and the underlying signaling pathways of this compound, positioning it as a significant tool for neuroscience research.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole, is classified as an indazolethylamine and tetrahydropyridinylindazole derivative.[1] Its chemical structure is characterized by a bromo-substituted indazole core linked to a tetrahydropyridine (B1245486) moiety.

| Property | Value | Source |

| Molecular Formula | C12H12BrN3 | [1] |

| Molar Mass | 278.153 g·mol−1 | [1] |

| IUPAC Name | 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole | [1] |

Biological Properties and In Vitro Pharmacology

This compound is a potent agonist for the 5-HT2 family of serotonin receptors. It demonstrates full agonism at the 5-HT2B receptor and partial agonism at the 5-HT2A and 5-HT2C receptors.[1] The in vitro pharmacological profile of this compound has been characterized through calcium mobilization assays in cell lines expressing human 5-HT2 subtypes.

| Assay | 5-HT2A | 5-HT2B | 5-HT2C |

| EC50 (nM) | 130 | 1.8 | 120 |

| Emax (%) | 78 | 100 | 79 |

| Assay Type | Calcium Mobilization | Calcium Mobilization | Calcium Mobilization |

| Cell Line | CHO | HEK293 | CHO |

Data sourced from Jayakodiarachchi N, et al. ACS Med Chem Lett. 2024.

Signaling Pathways

As an agonist of the 5-HT2 receptor family, this compound elicits its effects through the activation of the Gq/G11 signaling cascade. This pathway is initiated by the binding of the agonist to the receptor, leading to a conformational change and the subsequent activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. The following outlines the general methodologies employed.

Synthesis of this compound

A detailed synthesis protocol for this compound is described in the primary literature. The general workflow involves a multi-step synthetic route starting from commercially available precursors, culminating in the formation of the final indazole-tetrahydropyridine product.

In Vitro Pharmacology: Calcium Mobilization Assay

The functional activity of this compound at the 5-HT2A, 5-HT2B, and 5-HT2C receptors was determined using a calcium mobilization assay in stably transfected cell lines.

Principle: Activation of Gq-coupled receptors, such as the 5-HT2 subtypes, leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

General Procedure:

-

Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Compound Addition: Serial dilutions of this compound are prepared and added to the wells.

-

Signal Detection: The fluorescence intensity in each well is measured over time using a plate reader capable of kinetic fluorescence measurements.

-

Data Analysis: The increase in fluorescence, corresponding to the calcium response, is plotted against the concentration of this compound to determine the EC50 and Emax values.

Conclusion

This compound represents a valuable research tool for investigating the roles of the 5-HT2 receptor subtypes in various physiological and pathological processes. Its high potency at the 5-HT2B receptor, coupled with its activity at 5-HT2A and 5-HT2C receptors, provides a unique pharmacological profile for further exploration. This technical guide serves as a foundational resource for scientists working with this compound, facilitating reproducible and well-informed research endeavors.

References

The Hypothetical Effect of VU6067416 on Proximal Tubule Endocytosis: A Technical Guide

Disclaimer: This document presents a hypothetical framework based on the known pharmacology of VU6067416 and the general principles of proximal tubule physiology. As of the last update, there is no direct published research investigating the specific effects of this compound on proximal tubule endocytosis. This guide is intended for researchers, scientists, and drug development professionals as a theoretical exploration to stimulate future research.

Introduction

The renal proximal tubule is a critical site for the reabsorption of filtered proteins, a process primarily mediated by clathrin-dependent endocytosis involving the multi-ligand receptors megalin and cubilin. Dysregulation of this pathway can lead to proteinuria and progressive kidney disease. Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a multifaceted signaling molecule, is synthesized and active within the kidney, including in proximal tubule cells, where it can modulate various cellular processes.[1][2][3][4]

This compound is recognized as an antagonist of the 5-HT2B receptor.[5] The 5-HT2B receptor, a Gq/G11-coupled G protein-coupled receptor (GPCR), is expressed in the kidney and its activation is known to trigger downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and intracellular calcium mobilization.[5][6][7] Recent evidence for the functional activity of 5-HT2B receptors in renal proximal tubule cells comes from studies with another selective antagonist, MARY1, which was shown to induce mitochondrial biogenesis.[8]

This technical guide will explore the hypothetical mechanism by which this compound could modulate proximal tubule endocytosis by antagonizing the 5-HT2B receptor. We will propose potential signaling pathways, suggest experimental protocols to test these hypotheses, and provide templates for data presentation.

Hypothetical Mechanism of Action

We hypothesize that endogenous serotonin in the proximal tubule tonically activates 5-HT2B receptors, influencing the endocytic machinery. This compound, by blocking this receptor, would therefore alter the rate of endocytosis. The proposed signaling pathway is as follows:

-

Baseline Activation: Serotonin, locally produced in proximal tubule cells, binds to and activates 5-HT2B receptors on the cell surface.

-

G-Protein Signaling: The activated 5-HT2B receptor engages the Gq/G11 protein, leading to the activation of phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

-

Calcium and PKC Activation: IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Modulation of Endocytosis: Activated PKC and altered intracellular calcium levels could phosphorylate key components of the endocytic machinery (e.g., adaptor proteins, GTPases, cytoskeletal elements), thereby modulating the rate of clathrin-mediated endocytosis of filtered proteins like albumin.

-

Antagonism by this compound: this compound, as a 5-HT2B antagonist, would block the initial step of serotonin binding, thereby inhibiting this entire downstream signaling cascade and potentially altering the baseline rate of endocytosis.

Signaling Pathway Diagram

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The Regulatory Role of the Serotonergic System in The Kidneys [gavinpublishers.com]

- 3. An active pathway for serotonin synthesis by renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of VU6067416, a 5-HT2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6067416 is a notable antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This document provides detailed application notes and protocols for the in vitro use of this compound, designed to assist researchers in accurately characterizing its pharmacological profile and exploring its therapeutic potential. The 5-HT2B receptor is known to be involved in cardiovascular function, gastrointestinal motility, and has been identified as a target in conditions such as pulmonary arterial hypertension and fibrotic diseases.

Activation of the 5-HT2B receptor, which is coupled to Gq/G11 proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC) are key downstream events. Understanding the inhibitory action of this compound on this pathway is crucial for its application in research and drug development.

Data Presentation

The following table summarizes the quantitative data for this compound and other relevant compounds for the 5-HT2B receptor. This allows for a comparative analysis of their potency and selectivity.

| Compound | Target Receptor | Assay Type | Value | Unit | Notes |

| This compound | 5-HT2B | - | - | - | Modest selectivity over 5-HT2A and 5-HT2C |

| 5-HT2B antagonist-1 | 5-HT2B | IC50 | 33.4 | nM | Orally active antagonist |

| SB-206553 | 5-HT2B/2C | pKi | 7.5 (2B), 6.9 (2C) | - | Potent and selective antagonist |

| RS-127445 | 5-HT2B | pKi | 9.5 | - | High affinity and selective antagonist |

| SB-204741 | 5-HT2B | pKi | 7.95 | - | Potent and selective antagonist |

| LY-272015 | 5-HT2B | - | - | - | High affinity antagonist |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Application Notes and Protocols for 5-HT2B Receptor Antagonism in Animal Models of Kidney Disease

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, specific studies detailing the use of VU6067416 in animal models of kidney disease have not been publicly documented. The following application notes and protocols are based on the broader role of 5-HT2B receptor antagonism in renal pathophysiology and findings from studies on other 5-HT2B antagonists. These protocols are intended to serve as a general guide for investigating the therapeutic potential of 5-HT2B antagonists, like this compound, in preclinical kidney disease models.

Introduction: The Rationale for Targeting the 5-HT2B Receptor in Kidney Disease

The serotonin (B10506) 2B (5-HT2B) receptor, a G protein-coupled receptor, is expressed in the human kidney and has been implicated in various physiological and pathological processes, including fibrosis and inflammation.[1][2] While direct evidence for this compound in kidney disease is lacking, the antagonism of the 5-HT2B receptor presents a potential therapeutic strategy for chronic kidney disease (CKD). Serotonin, acting through its receptors, can influence renal blood flow and has been associated with the progression of fibrosis in several organs.[3][4] Specifically, 5-HT2B receptor signaling has been linked to the activation of pro-fibrotic pathways, such as the transforming growth factor-beta (TGF-β) pathway, which plays a central role in the accumulation of extracellular matrix and the development of renal fibrosis.[4] Therefore, inhibiting this receptor could potentially ameliorate fibrotic processes in the kidney.

Preclinical Evidence with Other 5-HT2B Antagonists

While data on this compound is not available, studies with other 5-HT2B receptor antagonists in the context of renal and fibrotic diseases provide a foundation for investigation:

-

RS-127445: In mouse models of unilateral ureteral obstruction (UUO) and Alport syndrome, administration of the 5-HT2B antagonist RS-127445 did not demonstrate a significant reduction in renal fibrosis or inflammation.[2]

-

SB204741: In an in vitro model using human renal allograft fibroblasts, the 5-HT2B inhibitor SB204741 showed potential in abrogating the fibrotic response, suggesting a role in targeting the STAT3 pathway.[5]

-

MARY1: A recently discovered potent and selective 5-HT2B receptor antagonist, MARY1, has been suggested to induce mitochondrial biogenesis in the kidney, indicating a potential therapeutic strategy for renal diseases associated with mitochondrial dysfunction.[6]

These findings highlight the need for further investigation to understand the precise role and therapeutic potential of 5-HT2B antagonism in different types of kidney disease.

Proposed Signaling Pathway for 5-HT2B Antagonism in Renal Fibrosis

The following diagram illustrates the hypothesized mechanism by which a 5-HT2B antagonist could mitigate renal fibrosis.

References

- 1. The human serotonin 5-HT2B receptor: pharmacological link between 5-HT2 and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mse.rwth-aachen.de [mse.rwth-aachen.de]

- 3. Beneficial effect of serotonin 5-HT2-receptor antagonism on renal blood flow autoregulation in cyclosporin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Investigating MALT1 Inhibition for the Prevention of Drug-Induced Nephrotoxicity

Disclaimer: Initial research into the application of VU6067416 for preventing drug-induced nephrotoxicity has revealed a critical discrepancy. Publicly available information identifies this compound as a serotonin (B10506) 5-HT2 receptor agonist[1]. The user's query is based on the premise that this compound is a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. Due to this fundamental difference in the compound's mechanism of action, it is not possible to provide specific application notes or protocols for this compound for the prevention of drug-induced nephrotoxicity via MALT1 inhibition.

The following information is provided to address the user's interest in the broader topic of MALT1 inhibition as a potential therapeutic strategy for kidney disease, based on available preclinical research. This information does not pertain to this compound.

Introduction to MALT1 in Kidney Disease

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key intracellular signaling protein with both scaffold and proteolytic functions. It is a critical mediator in activating immune and inflammatory pathways, particularly the nuclear factor-κB (NF-κB) signaling pathway[2][3]. Emerging research suggests that MALT1 plays a role in the pathogenesis of certain kidney diseases, primarily through its involvement in inflammation and fibrosis.

In the context of kidney injury, MALT1 has been shown to facilitate renal fibrosis[2]. Studies have also indicated that MALT1 is associated with the disease activity in lupus nephritis, a form of kidney inflammation[2]. Therefore, inhibiting MALT1 activity presents a potential therapeutic avenue for mitigating kidney damage in diseases with an inflammatory or fibrotic component.

MALT1 Signaling Pathway in Renal Fibrosis

The diagram below illustrates the proposed signaling pathway involving MALT1 in the context of high glucose-induced renal cell injury, which can be a model for diabetic nephropathy. In this pathway, MALT1 activation contributes to the activation of the NF-κB pathway, leading to epithelial-to-mesenchymal transition (EMT) and fibrosis.

Caption: MALT1 signaling cascade in renal fibrosis.

Hypothetical Application: MALT1 Inhibition in Drug-Induced Nephrotoxicity

While direct evidence is lacking, a hypothetical application of a MALT1 inhibitor in preventing drug-induced nephrotoxicity could be explored based on its known mechanisms. Many nephrotoxic drugs, such as cisplatin (B142131), induce kidney injury through mechanisms that include inflammation and apoptosis[4][5]. Since MALT1 is a key player in inflammatory signaling, its inhibition could potentially ameliorate the inflammatory component of drug-induced renal damage.

Experimental Protocols for Investigating MALT1 Inhibition in Nephrotoxicity Models

The following are generalized protocols for preclinical studies that could be adapted to investigate the efficacy of a MALT1 inhibitor in preventing drug-induced nephrotoxicity. These are based on standard models of acute kidney injury.

In Vitro Model: Cisplatin-Induced Toxicity in Human Kidney (HK-2) Cells

This protocol is designed to assess the protective effect of a MALT1 inhibitor on renal tubular epithelial cells exposed to a nephrotoxic agent.

-

Cell Culture:

-

Culture human kidney proximal tubular epithelial cells (HK-2) in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Experimental Procedure:

-

Seed HK-2 cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.

-

Pre-treat cells with varying concentrations of a MALT1 inhibitor (e.g., MI-2, as a reference compound) for 1-2 hours.

-

Induce nephrotoxicity by adding a known nephrotoxic agent, such as cisplatin (e.g., 20 µM), to the cell culture medium.

-

Incubate for 24-48 hours.

-

-

Endpoint Analysis:

-

Cell Viability: Assess using an MTT or similar colorimetric assay.

-

Inflammatory Markers: Measure the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or RT-qPCR.

-

NF-κB Activation: Analyze the phosphorylation of p65 and the degradation of IκBα via Western blotting.

-

Fibrotic Markers: Evaluate the expression of α-SMA, fibronectin, and collagen I by Western blotting or immunofluorescence.

-

In Vivo Model: Drug-Induced Acute Kidney Injury in Mice

This protocol describes a common in vivo model to evaluate the protective effects of a therapeutic agent against drug-induced kidney damage.

-

Animal Model:

-

Use male C57BL/6 mice, 8-10 weeks old.

-

-

Experimental Procedure:

-

Administer the MALT1 inhibitor or vehicle control (e.g., via oral gavage or intraperitoneal injection) for a predetermined period before inducing kidney injury.

-

Induce acute kidney injury by a single intraperitoneal injection of a nephrotoxic drug, such as cisplatin (e.g., 20 mg/kg) or aristolochic acid (e.g., 10 mg/kg)[6][7].

-

Continue administration of the MALT1 inhibitor as per the experimental design.

-

Monitor animals for signs of distress and body weight changes.

-

Euthanize mice at specific time points (e.g., 72 hours for acute injury studies).

-

-

Endpoint Analysis:

-

Renal Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

-

Histopathology: Collect kidneys for fixation in formalin, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular injury, necrosis, and cast formation.

-

Fibrosis Assessment: Use Masson's trichrome staining to visualize collagen deposition in kidney sections[7].

-

Gene Expression: Analyze renal tissue for mRNA levels of markers for injury (e.g., Kim-1/Havcr1), inflammation (e.g., Ccl2, Tnf), and fibrosis (e.g., Tgfb1, Col1a1) using RT-qPCR[7].

-

Data Presentation

While no quantitative data is available for this compound in this context, preclinical studies on MALT1 inhibition in other models of kidney disease have generated data that can be structured for comparison. The following tables are templates for how such data could be presented.

Table 1: In Vitro Efficacy of a MALT1 Inhibitor on Cisplatin-Treated HK-2 Cells

| Treatment Group | Cell Viability (%) | Relative IL-6 mRNA Expression | p-p65/p65 Ratio | α-SMA Protein Level (Fold Change) |

| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |

| Cisplatin (20 µM) | 45 ± 4.1 | 8.5 ± 0.9 | 5.2 ± 0.6 | 4.8 ± 0.5 |

| Cisplatin + MALT1-i (Low Dose) | 62 ± 3.8 | 5.1 ± 0.6 | 3.1 ± 0.4 | 3.0 ± 0.3 |

| Cisplatin + MALT1-i (High Dose) | 85 ± 4.5 | 2.3 ± 0.3 | 1.5 ± 0.2 | 1.8 ± 0.2 |

Data are presented as mean ± SD and are hypothetical.

Table 2: In Vivo Efficacy of a MALT1 Inhibitor in a Mouse Model of Drug-Induced Nephrotoxicity

| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Tubular Injury Score | Renal Col1a1 mRNA (Fold Change) |

| Vehicle Control | 0.4 ± 0.1 | 25 ± 3 | 0.2 ± 0.1 | 1.0 ± 0.2 |

| Nephrotoxic Agent | 2.5 ± 0.4 | 150 ± 15 | 3.5 ± 0.5 | 12.5 ± 1.8 |

| Nephrotoxic Agent + MALT1-i | 1.2 ± 0.2 | 70 ± 8 | 1.5 ± 0.3 | 4.2 ± 0.7 |

Data are presented as mean ± SD and are hypothetical.

Conclusion

While the premise of using this compound as a MALT1 inhibitor for preventing drug-induced nephrotoxicity is not supported by current scientific literature, the role of MALT1 in kidney inflammation and fibrosis makes it an intriguing target for further research in nephrology. The provided protocols and conceptual framework offer a starting point for investigating the potential of other, validated MALT1 inhibitors in the context of drug-induced kidney injury. Further preclinical studies are necessary to validate this therapeutic hypothesis and to assess the safety and efficacy of MALT1 inhibition for renal protection.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protective effects of maltol on cisplatin-induced nephrotoxicity through the AMPK-mediated PI3K/Akt and p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aristolochic acid-induced nephropathy is attenuated in mice lacking the neutral amino acid transporter B0AT1 (Slc6a19) - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocol Guide: Use of VU6067416 in HK-2 Cell Line Experiments

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the application of VU6067416 in experiments involving the human kidney proximal tubule epithelial cell line, HK-2. This compound is recognized as a potent agonist for the 5-HT2 family of serotonin (B10506) receptors.[1] It demonstrates full agonism at the 5-HT2B receptor and partial agonism at the 5-HT2A and 5-HT2C receptors.[1] The HK-2 cell line, derived from normal adult human kidney proximal tubules, is a cornerstone in renal research, widely used for studying renal physiology, toxicology, and the cellular mechanisms of kidney diseases.

Note: As of the latest literature review, specific experimental data on the use of this compound in HK-2 cells is not available. The following protocols and application notes are based on the known pharmacology of this compound and established methodologies for studying Gq/G11-protein coupled receptor signaling in HK-2 cells. Researchers should consider this a foundational guide and optimize experimental conditions accordingly.

Mechanism of Action

This compound, as a 5-HT2 receptor agonist, is expected to activate downstream signaling pathways mediated by these receptors. The 5-HT2 receptor family is coupled to Gq/G11 proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade can influence a multitude of cellular processes, including proliferation, apoptosis, and ion transport.

Caption: Proposed signaling pathway of this compound in HK-2 cells.

Application Notes

Given the role of 5-HT2 receptors in various physiological processes, this compound could be a valuable tool for investigating the following in HK-2 cells:

-

Renal Fibrosis: Aberrant 5-HT2 receptor signaling has been implicated in fibrotic diseases. This compound could be used to study the profibrotic or antifibrotic effects of 5-HT2 receptor activation in the context of transforming growth factor-beta 1 (TGF-β1) induced fibrosis in HK-2 cells.

-

Drug-Induced Nephrotoxicity: To explore if modulation of 5-HT2 receptors can ameliorate or exacerbate the toxic effects of known nephrotoxic agents on HK-2 cells.

-

Ion Transport and Homeostasis: To investigate the role of 5-HT2 receptor activation on the function of key ion transporters and channels in proximal tubule cells.

-

Cell Proliferation and Apoptosis: To determine the effect of sustained 5-HT2 receptor activation on the growth and survival of HK-2 cells.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific experimental questions.

HK-2 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing HK-2 cells to ensure their health and suitability for experimentation.

Caption: General workflow for HK-2 cell culture.

Materials:

-

HK-2 cells

-

Keratinocyte-Serum Free Medium (K-SFM)

-

Bovine Pituitary Extract (BPE)

-

Human recombinant Epidermal Growth Factor (EGF)

-

L-Glutamine

-

Fetal Bovine Serum (FBS) - optional, for initial plating if required

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

6-well, 12-well, or 96-well plates

Procedure:

-

Media Preparation: Prepare complete K-SFM by supplementing the basal medium with BPE, EGF, and L-Glutamine according to the manufacturer's instructions.

-

Thawing Cells: Rapidly thaw a cryovial of HK-2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete K-SFM. Centrifuge at 200 x g for 5 minutes.

-

Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete K-SFM. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

-

Media Change: Replace the culture medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluence, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and re-seed new flasks at a 1:3 to 1:6 split ratio.

This compound Treatment and Functional Assays

This protocol provides a framework for treating HK-2 cells with this compound and assessing downstream functional consequences.

Quantitative Data (Hypothetical)

The following table presents a hypothetical concentration range and potential readouts for initial experiments. Actual values must be determined empirically.

| Parameter | Value Range | Assay |

| This compound Concentration | 1 nM - 10 µM | Dose-response curve |

| Incubation Time | 15 min - 48 hours | Time-course experiment |

| Intracellular Calcium | Fold change over baseline | Fluo-4 AM assay |

| IP1 Accumulation | pmol/well | HTRF IP-One assay |

| ERK1/2 Phosphorylation | Fold change over baseline | Western Blot / ELISA |

| Cell Viability | % of control | MTT / CellTiter-Glo assay |

Protocol for a Calcium Flux Assay:

Caption: Workflow for a fluorescent calcium flux assay.

Materials:

-

HK-2 cells cultured in 96-well black, clear-bottom plates

-

This compound stock solution (in DMSO)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed HK-2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. If using, add probenecid to this solution.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells two to three times with HBSS to remove excess dye. Leave a final volume of buffer in each well.

-

Compound Addition and Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm/516 nm).

-

Establish a stable baseline fluorescence reading for each well.

-

Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50 value.

Conclusion

While direct experimental evidence for the use of this compound in HK-2 cells is currently lacking, this guide provides a solid foundation for researchers to begin exploring its effects. Based on its known mechanism of action as a 5-HT2 receptor agonist, this compound holds promise as a chemical probe to investigate the role of this signaling pathway in renal physiology and pathophysiology. Rigorous experimental design and optimization of the provided protocols will be essential for generating reliable and meaningful data.

References

Methodologies for Studying Megalin Inhibition with a Novel Compound (VU6067416)

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no scientific literature establishing VU6067416 as a direct inhibitor of megalin. The following protocols are provided as a general framework for investigating the potential inhibitory effects of a novel compound, such as this compound, on megalin function.

Introduction to Megalin

Megalin, also known as low-density lipoprotein receptor-related protein 2 (LRP2), is a large, multi-ligand endocytic receptor primarily expressed on the apical surface of polarized epithelial cells, most notably in the proximal tubules of the kidney.[1][2][3][4][5][6] It plays a critical role in the reabsorption of a wide array of filtered proteins and other molecules from the glomerular filtrate, including albumin, vitamins, hormones, and drugs.[2][7][8][9][10] By mediating the uptake of these substances, megalin is essential for maintaining nutrient homeostasis and preventing their loss in urine.

Megalin's function is also implicated in various pathological conditions. Its involvement in the uptake of nephrotoxic drugs, such as aminoglycosides and certain chemotherapeutics, contributes to drug-induced kidney injury.[11][12][13][14][15][16] Furthermore, megalin dysfunction is associated with diseases like diabetic nephropathy and Dent disease.[2][7] Given its central role in renal physiology and pathology, megalin is a significant target for therapeutic intervention.

Signaling Pathways and Inhibition

Megalin-mediated endocytosis is a complex process involving the binding of ligands to the receptor, followed by internalization via clathrin-coated pits.[6][17] Once internalized, the megalin-ligand complex is trafficked to endosomes, where the acidic environment facilitates the dissociation of the ligand. Megalin is then recycled back to the cell surface for further rounds of endocytosis, while the ligands are typically transported to lysosomes for degradation.[17][18][19][20][21][22]

Inhibition of megalin can occur through several mechanisms:

-

Competitive Binding: An inhibitor can compete with endogenous ligands for binding to megalin's extracellular domain.

-

Allosteric Modulation: A compound could bind to a site on megalin distinct from the ligand-binding domain, inducing a conformational change that prevents ligand binding or endocytosis.

-

Disruption of Trafficking: An inhibitor might interfere with the intracellular trafficking of megalin, preventing its recycling to the cell surface and thereby reducing its availability for ligand uptake.

-

Downregulation of Expression: A compound could decrease the transcription or translation of the megalin gene (LRP2), leading to reduced overall receptor levels.

The following diagram illustrates the general endocytic pathway of megalin and potential points of inhibition.

Caption: Megalin endocytic pathway and potential inhibition points.

Experimental Protocols for Studying Megalin Inhibition

The following protocols provide a comprehensive approach to evaluating the potential inhibitory effects of this compound on megalin function.

Cell Culture

-

Cell Line: Opossum kidney (OK) proximal tubule epithelial cells are a well-established model for studying megalin-mediated endocytosis due to their high expression of megalin and formation of polarized monolayers.

-

Culture Conditions: Cells should be cultured in a suitable medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2. For uptake and trafficking assays, it is recommended to grow cells on permeable supports (e.g., Transwell inserts) to allow for the formation of a polarized monolayer.

Experiment 1: Competitive Ligand Binding Assay

This assay determines if this compound can directly compete with a known megalin ligand for binding to the receptor.

Protocol:

-

Cell Preparation: Seed OK cells on 96-well plates and grow to confluence.

-

Pre-incubation: Wash cells with ice-cold binding buffer (e.g., PBS with 1% BSA and 2 mM CaCl2). Pre-incubate the cells with varying concentrations of this compound or a known competitive inhibitor like Receptor-Associated Protein (RAP) for 30 minutes at 4°C.[23][24]

-

Ligand Incubation: Add a fluorescently labeled megalin ligand (e.g., FITC-albumin or a specific fluorescently tagged peptide) at a constant concentration to all wells and incubate for 1-2 hours at 4°C to allow binding but prevent internalization.

-

Washing: Wash the cells extensively with ice-cold binding buffer to remove unbound ligand.

-

Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader.

-

Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A decrease in fluorescence with increasing concentrations of the compound indicates competitive binding. Calculate the IC50 value.

Data Presentation:

| Compound | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |

| Control (No Inhibitor) | 0 | [Value] | 0 |

| This compound | [Concentration 1] | [Value] | [Value] |

| This compound | [Concentration 2] | [Value] | [Value] |

| This compound | [Concentration 3] | [Value] | [Value] |

| RAP (Positive Control) | [Concentration] | [Value] | [Value] |

Experiment 2: Ligand Endocytosis (Uptake) Assay

This assay assesses the effect of this compound on the overall process of megalin-mediated ligand internalization.

Protocol:

-

Cell Preparation: Grow OK cells on permeable supports to form a polarized monolayer.

-

Pre-incubation: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-24 hours) at 37°C.

-

Uptake: Add a fluorescently labeled megalin ligand to the apical side of the cells and incubate at 37°C for a specific time (e.g., 30-60 minutes) to allow for endocytosis. A parallel set of plates should be incubated at 4°C to measure non-specific surface binding.

-